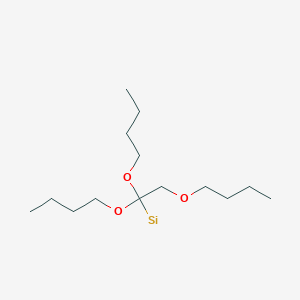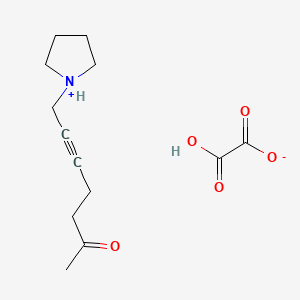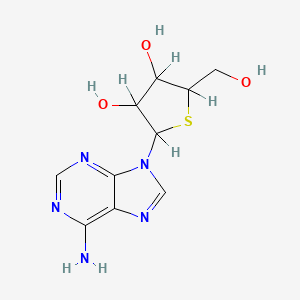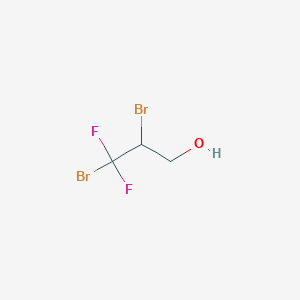
2,3-Dibromo-3,3-difluoropropan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-3,3-difluoropropan-1-ol is a chemical compound with the molecular formula C3H4Br2F2O It is characterized by the presence of bromine and fluorine atoms attached to a propane backbone, along with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-3,3-difluoropropan-1-ol typically involves the bromination and fluorination of a suitable precursor. One common method involves the reaction of 3,3-difluoropropene with bromine in the presence of a catalyst to yield the desired product. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-3,3-difluoropropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atoms can be reduced to yield less halogenated derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of difluorobromoacetone.
Reduction: Formation of 3,3-difluoropropan-1-ol.
Substitution: Formation of 2,3-dihydroxy-3,3-difluoropropane.
Scientific Research Applications
2,3-Dibromo-3,3-difluoropropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-3,3-difluoropropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1,1-difluoro-2-propanol
- 1,3-Difluoro-2-propanol
- 2,3-Dibromo-1-propanol
Uniqueness
2,3-Dibromo-3,3-difluoropropan-1-ol is unique due to the presence of both bromine and fluorine atoms on the same carbon backbone. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds. The presence of the hydroxyl group also allows for further functionalization, making it a versatile intermediate in chemical synthesis .
Properties
CAS No. |
33119-51-6 |
|---|---|
Molecular Formula |
C3H4Br2F2O |
Molecular Weight |
253.87 g/mol |
IUPAC Name |
2,3-dibromo-3,3-difluoropropan-1-ol |
InChI |
InChI=1S/C3H4Br2F2O/c4-2(1-8)3(5,6)7/h2,8H,1H2 |
InChI Key |
AXMQNZRRMDTVHT-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


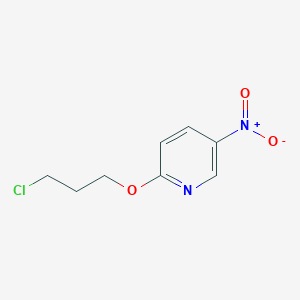
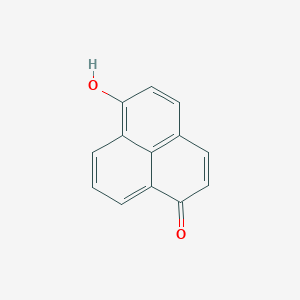
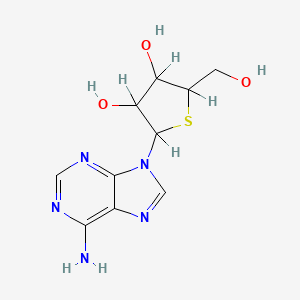
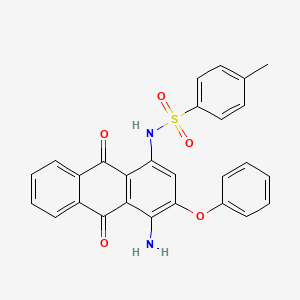

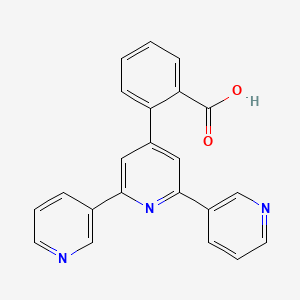
![Methyl 5-(4-fluorophenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B13730674.png)
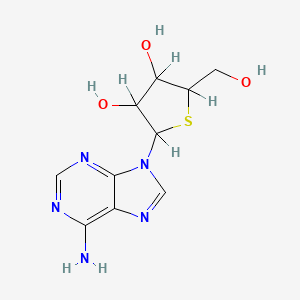
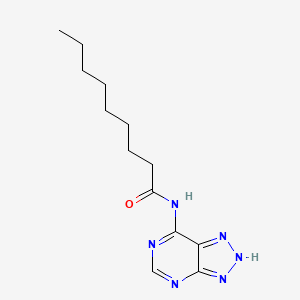
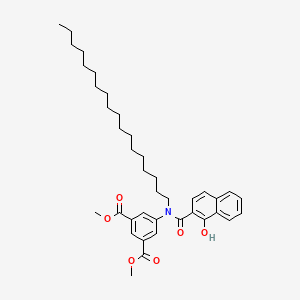
![8-Azabicyclo[3.2.1]oct-8-yloxy,1,5-dimethyl-3-oxo-](/img/structure/B13730697.png)
